molecular formula C18H23ClN2O4 B13512113 tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate

tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate

Cat. No.: B13512113
M. Wt: 366.8 g/mol
InChI Key: ABAWZJJQEAQFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a Boc-protected indole derivative featuring a chlorine substituent at position 2 and a Boc-protected amino group at position 2. Its structure combines steric protection (via tert-butyl groups) with reactive sites (chlorine and amino groups), making it a versatile intermediate in medicinal chemistry and drug synthesis.

Properties

Molecular Formula

C18H23ClN2O4

Molecular Weight

366.8 g/mol

IUPAC Name

tert-butyl 2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate

InChI

InChI=1S/C18H23ClN2O4/c1-17(2,3)24-15(22)20-13-11-9-7-8-10-12(11)21(14(13)19)16(23)25-18(4,5)6/h7-10H,1-6H3,(H,20,22)

InChI Key

ABAWZJJQEAQFDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Chlorination: The indole core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Amination: The chlorinated indole undergoes nucleophilic substitution with tert-butyl carbamate to introduce the tert-butoxycarbonyl (Boc) protected amino group.

    Esterification: The final step involves esterification with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substituted Indoles: Introduction of various functional groups at the chloro position.

    Free Amines: Removal of the Boc group yields the corresponding amine.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its indole core.

    Fluorescent Probes: Modified versions can be used as fluorescent probes in biological imaging.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Anticancer Agents: Studied for its cytotoxic effects on cancer cells.

Industry

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the Boc-protected amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Spectral Data Highlights

Compound IR (cm⁻¹) ¹H-NMR (δ, Key Signals) MS (m/z)
Target Compound ~3260 (N-H), ~1700 (C=O) Expected: δ 1.34 (Boc), 6.5–8.0 (indole) Predicted: ~400–450
10a 3263, 1765 δ 0.75 (CH₂CH₃), 7.2–8.0 (indole) 554 [M⁺], 498 (100%)
tert-Butyl 3-Bromo-2-formyl-indole N/A δ 9.8 (CHO), 7.5–8.1 (indole) 324 [M⁺]

Biological Activity

tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C18H23ClN2O4
  • Molar Mass : 366.84 g/mol
  • CAS Number : 2624122-31-0

The compound features a chloroindole structure which is often associated with various biological activities, including anticancer properties and enzyme inhibition.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown efficacy in inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
  • Anticancer Properties : The indole moiety is known for its role in various anticancer agents. Research indicates that derivatives of indole can induce apoptosis in cancer cells by activating cellular stress responses .
  • Antimicrobial Activity : Some indole derivatives exhibit antimicrobial properties, potentially through the disruption of bacterial cell membranes or inhibition of bacterial enzyme systems .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that similar indole derivatives significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Antimicrobial Testing : In vitro studies have shown that compounds related to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for development as antimicrobial agents .

Research Findings

StudyFindings
Enzyme Inhibition StudyDemonstrated inhibition of DHFR with IC50 values indicating strong binding affinity .
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells via mitochondrial pathways .
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria with low MIC values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.